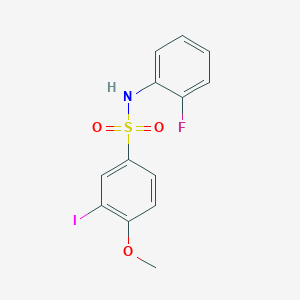
N-(sec-butyl)-2,3,4-trifluorobenzamide
Overview
Description
N-(sec-butyl)-2,3,4-trifluorobenzamide, also known as TFB, is a chemical compound that has been widely used in scientific research due to its unique properties. TFB is a derivative of benzamide and contains three fluorine atoms, which make it highly lipophilic and able to penetrate cell membranes. In
Mechanism of Action
N-(sec-butyl)-2,3,4-trifluorobenzamide blocks ion channels by binding to a specific site on the channel protein. The binding of this compound causes a conformational change in the channel, which prevents the passage of ions through the channel pore. The exact mechanism of this compound binding to ion channels is still under investigation, but it is believed that this compound interacts with the channel protein through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to blocking ion channels, this compound has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been shown to affect the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(sec-butyl)-2,3,4-trifluorobenzamide in lab experiments is its high selectivity for certain types of ion channels. This allows researchers to study the function of specific ion channels without affecting other channels in the same cell. This compound is also relatively easy to synthesize and has a high purity, which makes it a reliable tool for scientific research.
One limitation of using this compound is that it may not be effective in all cell types or under all experimental conditions. The effectiveness of this compound may also be affected by the concentration of this compound used and the duration of exposure. Additionally, the use of this compound in lab experiments may be limited by its cost, as it is a relatively expensive chemical compound.
Future Directions
There are many potential future directions for research on N-(sec-butyl)-2,3,4-trifluorobenzamide. One area of interest is the development of new derivatives of this compound that have even greater selectivity for specific ion channels. Another area of research is the use of this compound in the treatment of neurological disorders, such as epilepsy and chronic pain. Finally, this compound may also have applications in the development of new cancer therapies, as it has been shown to inhibit the growth of cancer cells.
Scientific Research Applications
N-(sec-butyl)-2,3,4-trifluorobenzamide has been widely used in scientific research as a tool to study the function of ion channels. Ion channels are membrane proteins that regulate the flow of ions across cell membranes and are essential for many physiological processes. This compound has been found to selectively block the function of certain types of ion channels, such as the transient receptor potential (TRP) channels and the acid-sensing ion channels (ASICs).
Properties
IUPAC Name |
N-butan-2-yl-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-3-6(2)15-11(16)7-4-5-8(12)10(14)9(7)13/h4-6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIORLONHPCFDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4792784.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4792791.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4792792.png)
![N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4792793.png)


![2-(diethylamino)ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4792817.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4792821.png)

![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4792848.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)
